Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a methoxyphenyl substituent at position 2 and a 2-methoxy-2-oxoethoxy group at position 5 of the benzofuran core.
Properties
IUPAC Name |
ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-21(23)19-16-11-15(27-12-18(22)25-3)9-10-17(16)28-20(19)13-5-7-14(24-2)8-6-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVABTCQPAZFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-methoxy-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (referred to as compound E) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with compound E, drawing from diverse sources and research findings.
Chemical Structure and Properties
Compound E is characterized by the following chemical structure:
- Chemical Formula : C21H20O7
- Molecular Weight : 384.4 g/mol
- CAS Number : 383902-82-7
The structural features of compound E include a benzofuran core, methoxy groups, and an ethoxycarbonyl moiety, which may contribute to its biological properties.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compound E. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compound E inhibits cell proliferation and induces apoptosis in human cancer cells through several mechanisms:
- Inhibition of Cell Migration : Compound E significantly suppresses the migration of cancer cells, indicating potential anti-metastatic properties. This effect is mediated through the downregulation of integrin α7 and matrix metalloproteinases (MMPs), which are critical in the epithelial-mesenchymal transition (EMT) process associated with metastasis .
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death. This is likely facilitated by the modulation of p53 signaling pathways, which are crucial for regulating cell cycle and apoptosis .
- Cell Cycle Arrest : Compound E may induce cell cycle arrest in specific phases, further contributing to its anti-proliferative effects on cancer cells.
In Vitro Studies
In vitro studies have demonstrated that compound E exhibits potent cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HCC). The following table summarizes key findings from these studies:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Huh7 (HCC) | 38.15 (48h) | Inhibition of integrin α7, MMP-9 downregulation |
| PLC/PRF/5 (HCC) | Not specified | Induction of apoptosis via p53 modulation |
The IC50 value indicates the concentration required to inhibit 50% of cell viability, with lower values suggesting higher potency.
Case Studies
A notable case study involved the application of compound E in a model of HCC. The study revealed that treatment with non-cytotoxic concentrations led to significant reductions in cell migration and invasion capabilities. Additionally, compound E treatment resulted in morphological changes consistent with reduced malignancy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related benzofuran derivatives:
Key Observations
The 2-methoxy-2-oxoethoxy group at position 5 offers a balance between lipophilicity and polarity, contrasting with more lipophilic (e.g., benzyloxy in ) or reactive (e.g., cyano in ) substituents.
Synthetic Accessibility :
- The target compound’s substituents are less synthetically demanding than those requiring hydrazine linkers () or bromination (), suggesting easier scalability .
Metabolic Stability :
- Methoxy groups (target) are metabolically stable compared to ester-linked groups (e.g., oxoethoxy in ), which may undergo hydrolysis .
Structural Characterization :
- Tools like SHELX () are critical for confirming substituent positions and crystallographic data, ensuring accurate comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
